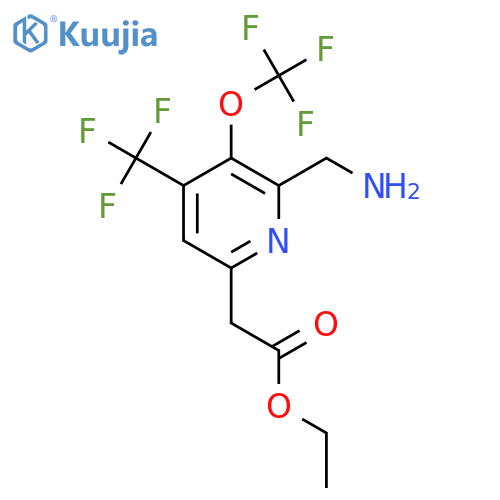Cas no 1804710-01-7 (Ethyl 2-(aminomethyl)-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-6-acetate)

1804710-01-7 structure
商品名:Ethyl 2-(aminomethyl)-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-6-acetate
CAS番号:1804710-01-7
MF:C12H12F6N2O3
メガワット:346.225704193115
CID:4843056
Ethyl 2-(aminomethyl)-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-6-acetate 化学的及び物理的性質
名前と識別子
-
- Ethyl 2-(aminomethyl)-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-6-acetate
-
- インチ: 1S/C12H12F6N2O3/c1-2-22-9(21)4-6-3-7(11(13,14)15)10(8(5-19)20-6)23-12(16,17)18/h3H,2,4-5,19H2,1H3
- InChIKey: FWLZTXVDQXAEIO-UHFFFAOYSA-N
- ほほえんだ: FC(C1=CC(CC(=O)OCC)=NC(CN)=C1OC(F)(F)F)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 11
- 重原子数: 23
- 回転可能化学結合数: 6
- 複雑さ: 401
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 74.4
Ethyl 2-(aminomethyl)-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-6-acetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029082432-1g |
Ethyl 2-(aminomethyl)-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-6-acetate |
1804710-01-7 | 97% | 1g |
$1,534.70 | 2022-04-01 |
Ethyl 2-(aminomethyl)-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-6-acetate 関連文献
-
Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
-
Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703
-
Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442
-
Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278
-
Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617
1804710-01-7 (Ethyl 2-(aminomethyl)-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-6-acetate) 関連製品
- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)
- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)
- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)
- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)
- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)
- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)
- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)
- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)
- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)
- 81216-14-0(7-bromohept-1-yne)
推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
